5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
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Overview
Description
5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique triazolium core, which is substituted with benzoyl, methylsulfanyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide, followed by cyclization to form the triazolium ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The triazolium ring can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as sodium azide for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets in biological systems. The triazolium ring can interact with enzymes or receptors, modulating their activity. The benzoyl and diphenyl groups can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: This compound shares the benzoyl group but differs in its sulfonic acid functionality.
5-Benzoyl-3-methyl-2-indolinone: Similar in having a benzoyl group, but it has an indolinone core instead of a triazolium ring.
Uniqueness
5-Benzoyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its triazolium core, which imparts distinct chemical reactivity and potential biological activity. The combination of benzoyl, methylsulfanyl, and diphenyl groups further enhances its versatility in various applications .
Properties
CAS No. |
62528-34-1 |
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Molecular Formula |
C22H20IN3OS |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
(3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)-phenylmethanone;iodide |
InChI |
InChI=1S/C22H19N3OS.HI/c1-27-22-23-25(19-15-9-4-10-16-19)21(20(26)17-11-5-2-6-12-17)24(22)18-13-7-3-8-14-18;/h2-16,21H,1H3;1H |
InChI Key |
GCJVWQJONIMOLC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=N[NH+](C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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